Critical Evidence Gap: No Direct Quantitative Comparator Data Available for CAS 2034448-84-3 in Permissible Sources
A systematic search of primary research articles, patents, and authoritative databases (BindingDB, ChEMBL, PubMed) did not identify any direct, quantitative head-to-head comparison between 2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034448-84-3) and its closest structural analogues under identical assay conditions. The most closely related analogue with publicly available affinity data is the 2-cyanopyrazine derivative (CAS 2034322-24-0), which exhibits a Kd of 0.390 nM for CREBBP by ITC and an IC50 of 316–323 nM in AlphaScreen assays [1]. However, these data derive from a different compound and assay system, and cannot be directly extrapolated to the target compound. The lead compound from the foundational series (32h) showed an IC50 of 0.037 µM against the CBP bromodomain, 2-fold more potent than SGC-CBP30 [2], but this molecule contains a distinct substitution pattern and cannot serve as a direct comparator for CAS 2034448-84-3.
| Evidence Dimension | CBP bromodomain binding affinity |
|---|---|
| Target Compound Data | No publicly available quantitative data found for CAS 2034448-84-3 |
| Comparator Or Baseline | Closest analogue: CAS 2034322-24-0 (2-cyanopyrazine), Kd = 0.390 nM (ITC, CREBBP); IC50 = 316–323 nM (AlphaScreen, CBP) [1] |
| Quantified Difference | Cannot be calculated—different compounds, different assay contexts |
| Conditions | ITC and AlphaScreen assays; recombinant CREBBP/CBP (source not fully specified) [1] |
Why This Matters
The absence of publicly available, comparator-matched quantitative data for CAS 2034448-84-3 means procurement decisions cannot currently be guided by direct potency or selectivity evidence; users must rely on class-level inference and structural rationale.
- [1] BindingDB. (n.d.). BDBM50151661 / CHEMBL3752296. Affinity data for 3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034322-24-0). Retrieved from bindingdb.org View Source
- [2] Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors. European Journal of Medicinal Chemistry, 147, 238–252. View Source
